N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine
Overview
Description
N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine is a versatile organic compound known for its utility in various chemical reactions, particularly in the synthesis of heterocycles. It is a non-stabilized azomethine ylide precursor, which makes it a valuable reagent in cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine can be synthesized through the reaction of benzylamine with formaldehyde and methanol. The reaction typically involves the use of a catalyst such as zinc chloride or trifluoroacetic acid to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It forms azomethine ylides which readily undergo [3+2] cycloaddition to α,β-unsaturated esters, resulting in the formation of N-benzyl substituted pyrrolidines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with electrophiles such as alkyl halides.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include α,β-unsaturated esters, and the reactions are typically carried out in the presence of a catalyst like zinc chloride or trifluoroacetic acid.
Substitution Reactions: Reagents such as alkyl halides are used, and the reactions are often conducted under mild conditions to prevent decomposition of the compound.
Major Products Formed
Scientific Research Applications
N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides react with various dipolarophiles to form heterocyclic compounds. The molecular targets and pathways involved include the interaction with α,β-unsaturated esters and other electrophilic species .
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
Uniqueness
N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine is unique due to its ability to form non-stabilized azomethine ylides, which makes it highly reactive in cycloaddition reactions. This property distinguishes it from other similar compounds that may form more stable ylides, resulting in lower reactivity .
Properties
IUPAC Name |
N,N-bis(methoxymethyl)-1-phenylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-9-12(10-14-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPATSTAMCYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(CC1=CC=CC=C1)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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